4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, cis- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzopyran core, a carboxylic acid group, and a piperidinyl ester moiety. It is often studied for its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, cis- typically involves multiple steps. One common method includes the esterification of 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid with 2-(1-piperidinyl)cyclohexanol under acidic conditions to form the ester. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various ester derivatives .
Scientific Research Applications
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, cis- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, cis- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
3-Methylflavone-8-carboxylic acid: Similar in structure but lacks the piperidinyl ester moiety.
Flavoxate hydrochloride: Contains a similar benzopyran core but with different substituents.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another related compound with a different substitution pattern.
Uniqueness
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, cis- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
86433-38-7 |
---|---|
Molecular Formula |
C28H32ClNO4 |
Molecular Weight |
482.0 g/mol |
IUPAC Name |
[(1R,2S)-2-piperidin-1-ylcyclohexyl] 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C28H31NO4.ClH/c1-19-25(30)21-13-10-14-22(27(21)33-26(19)20-11-4-2-5-12-20)28(31)32-24-16-7-6-15-23(24)29-17-8-3-9-18-29;/h2,4-5,10-14,23-24H,3,6-9,15-18H2,1H3;1H/t23-,24+;/m0./s1 |
InChI Key |
YBKSHVOJUMUFDS-KZDWWKKTSA-N |
Isomeric SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O[C@@H]3CCCC[C@@H]3N4CCCCC4)C5=CC=CC=C5.Cl |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3CCCCC3N4CCCCC4)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.